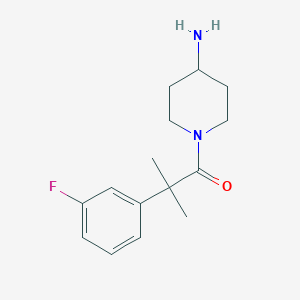![molecular formula C13H25N3O B7640882 [1-(Aminomethyl)cyclopentyl]-[4-(aminomethyl)piperidin-1-yl]methanone](/img/structure/B7640882.png)
[1-(Aminomethyl)cyclopentyl]-[4-(aminomethyl)piperidin-1-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(Aminomethyl)cyclopentyl]-[4-(aminomethyl)piperidin-1-yl]methanone, also known as ACPMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ACPMP is a synthetic compound that belongs to the class of opioid receptor agonists, which means it can bind to and activate the opioid receptors in the brain and other parts of the body.
作用機序
[1-(Aminomethyl)cyclopentyl]-[4-(aminomethyl)piperidin-1-yl]methanone exerts its effects by binding to and activating the mu-opioid receptor, which is one of the three major types of opioid receptors in the brain and other parts of the body. Activation of the mu-opioid receptor leads to the release of neurotransmitters such as dopamine, which can produce feelings of pleasure and euphoria, as well as pain relief and sedation.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects, depending on the dose and route of administration. In animal studies, this compound has been found to produce analgesia, sedation, and respiratory depression, similar to other opioids. However, this compound has also been found to produce less tolerance and dependence than traditional opioids, which may make it a safer and more effective alternative for pain management.
実験室実験の利点と制限
[1-(Aminomethyl)cyclopentyl]-[4-(aminomethyl)piperidin-1-yl]methanone has several advantages for lab experiments, including its high purity and potency, as well as its ability to selectively activate the mu-opioid receptor. However, this compound also has some limitations, such as its potential for abuse and addiction, as well as its potential for respiratory depression and other side effects.
将来の方向性
There are several future directions for research on [1-(Aminomethyl)cyclopentyl]-[4-(aminomethyl)piperidin-1-yl]methanone, including its potential as a new analgesic drug, its role in the treatment of psychiatric disorders, and its use as a tool to study the opioid receptor system. In addition, future research may focus on developing new synthetic methods for this compound, as well as optimizing its pharmacological properties for clinical use. Overall, this compound holds great promise as a valuable tool for scientific research and as a potential new drug for pain management and other applications.
合成法
[1-(Aminomethyl)cyclopentyl]-[4-(aminomethyl)piperidin-1-yl]methanone is a synthetic compound that can be prepared by several methods. One of the most common methods is the reaction of cyclopentylmagnesium bromide with 4-piperidone hydrochloride, followed by the reduction of the resulting intermediate with sodium borohydride. This method yields this compound as a white crystalline powder with a high purity and yield.
科学的研究の応用
[1-(Aminomethyl)cyclopentyl]-[4-(aminomethyl)piperidin-1-yl]methanone has been extensively studied for its potential applications in various fields. In neuroscience, this compound has been used as a tool to study the opioid receptor system and its role in pain management, addiction, and other neurological disorders. This compound has also been investigated for its potential as a new analgesic drug with fewer side effects than traditional opioids. In addition, this compound has shown promise as a treatment for depression, anxiety, and other psychiatric disorders.
特性
IUPAC Name |
[1-(aminomethyl)cyclopentyl]-[4-(aminomethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O/c14-9-11-3-7-16(8-4-11)12(17)13(10-15)5-1-2-6-13/h11H,1-10,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHGGYHLLVVCUTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CN)C(=O)N2CCC(CC2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(aminomethyl)pentan-3-yl]-1-benzofuran-2-sulfonamide;hydrochloride](/img/structure/B7640799.png)
![[2-(2,2-Difluoroethoxy)pyridin-4-yl]-(1,3-thiazolidin-3-yl)methanone](/img/structure/B7640806.png)
![5-fluoro-N-[5-(3-methoxyphenyl)-2-methylpyrazol-3-yl]pyridine-3-carboxamide](/img/structure/B7640807.png)
![N-[[3-(methylsulfamoylmethyl)phenyl]methyl]-1-propan-2-ylpyrrole-2-carboxamide](/img/structure/B7640813.png)
![2-[(5-Methyl-4-propyl-1,2,4-triazol-3-yl)methylsulfanyl]-5-phenyl-1,3-oxazole](/img/structure/B7640822.png)
![3-[(5-Ethyl-3-methylfuran-2-carbonyl)amino]propanoic acid](/img/structure/B7640826.png)
![2-[4-(4-Chloro-3-methoxybenzoyl)piperazin-1-yl]-3-methylbutanenitrile](/img/structure/B7640828.png)
![[2-Amino-1-[[ethyl(methyl)sulfamoyl]amino]ethyl]cyclohexane;hydrochloride](/img/structure/B7640836.png)

![1-[(5-Bromo-4-methylpyridin-2-yl)-methylamino]-2-methylpropan-2-ol](/img/structure/B7640848.png)
![5-[[4-(Furan-2-yl)-4-hydroxybutan-2-yl]amino]pyridine-2-carbonitrile](/img/structure/B7640855.png)

![N-[[4-(ethylsulfonylamino)phenyl]methyl]-1-propan-2-ylpyrrole-2-carboxamide](/img/structure/B7640869.png)
![3,7-dimethyl-N-[3-(pyridin-3-ylmethylamino)propyl]-1-benzofuran-2-carboxamide;hydrochloride](/img/structure/B7640894.png)